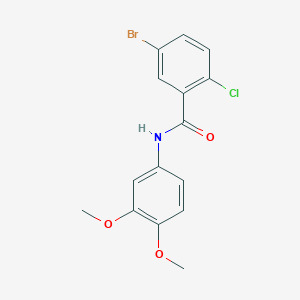

5-bromo-2-chloro-N-(3,4-dimethoxyphenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-bromo-2-chloro-N-(3,4-dimethoxyphenyl)benzamide is a chemical compound with a molecular formula of C9H9BrClNO . It is a white crystalline powder with a melting point of 162-164°C and a molecular weight of 287.2 g/mol.

Synthesis Analysis

The synthesis of 5-bromo-2-chloro-N-(3,4-dimethoxyphenyl)benzamide involves several steps. A key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy is 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid . The synthesis process involves nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .Molecular Structure Analysis

The molecular structure of 5-bromo-2-chloro-N-(3,4-dimethoxyphenyl)benzamide is characterized by an average mass of 262.531 Da and a monoisotopic mass of 260.955597 Da . The crystal structures and calculated geometries were found to be extremely similar .Physical And Chemical Properties Analysis

5-bromo-2-chloro-N-(3,4-dimethoxyphenyl)benzamide is a white crystalline powder with a melting point of 162-164°C and a molecular weight of 287.2 g/mol. Its molecular formula is C9H9BrClNO .Scientific Research Applications

Synthesis of SGLT2 Inhibitors

5-Bromo-2-chloro-N-(3,4-dimethoxyphenyl)benzamide: is a key intermediate in the synthesis of a family of promising SGLT2 inhibitors . These inhibitors are being studied for their potential in diabetes therapy. The compound’s unique structure allows for the creation of various candidate compounds that could serve as highly effective SGLT2 inhibitors.

Organometallic Reactions

The compound’s benzylic position makes it suitable for reactions such as free radical bromination and nucleophilic substitution . This makes it valuable for creating organometallic compounds, which are crucial in the development of new materials and catalysts.

Pharmaceutical Research

CBMicro_017266: has potential applications in pharmaceutical research, particularly in the development of treatments for diseases like Huntington’s disease . Its halogenated structure is useful in biological investigations and environmental studies.

Industrial Process Scale-Up

The compound has been used in the practical process scale-up of key intermediates for therapeutic agents . Its properties allow for significant cost reduction and increased yield in industrial manufacturing processes.

Catalysis

Due to its ability to form strong covalent bonds and act as a catalyst, CBMicro_017266 is used in research studies to explore new catalytic processes. This can lead to the development of more efficient and environmentally friendly chemical reactions.

Enzymatic Substrate

The compound serves as a substrate for various enzymes. This application is crucial in understanding enzyme mechanisms and designing enzyme inhibitors, which can lead to advances in drug development.

Material Science

Its unique properties, including the ability to form strong covalent bonds, make CBMicro_017266 a candidate for research in material science. It could contribute to the creation of new materials with specific desired properties.

Educational Resource

Lastly, the compound can be used as an educational resource to demonstrate various chemical reactions and principles, such as resonance stabilization and electrophilic aromatic substitution . This application is valuable in academic settings to enhance the learning experience of students in organic chemistry.

Safety and Hazards

properties

IUPAC Name |

5-bromo-2-chloro-N-(3,4-dimethoxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrClNO3/c1-20-13-6-4-10(8-14(13)21-2)18-15(19)11-7-9(16)3-5-12(11)17/h3-8H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUICZDYMKAZHBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-2-chloro-N-(3,4-dimethoxyphenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]cyclohexanecarboxamide](/img/structure/B6060606.png)

![1-{4-[({2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amino)methyl]phenoxy}-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6060614.png)

![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B6060621.png)

![N-(3,4-dimethylphenyl)-3-[(2-methoxybenzoyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6060629.png)

![2-chloro-N-{4-[(3-pyridinylamino)sulfonyl]phenyl}benzamide](/img/structure/B6060643.png)

![2-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}-4,6-diiodophenol](/img/structure/B6060650.png)

![2-cyano-N-(4-fluorophenyl)-3-[1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B6060654.png)

![2-(3,4-difluorobenzoyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6060659.png)

![2-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6060667.png)

![1-(4-fluorobenzyl)-3-hydroxy-3-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6060674.png)

![2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone](/img/structure/B6060687.png)

![N-(2-chlorophenyl)-2-({1-[2-(methylthio)phenyl]-1H-tetrazol-5-yl}thio)acetamide](/img/structure/B6060697.png)